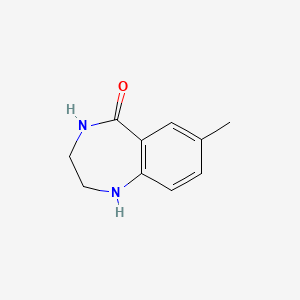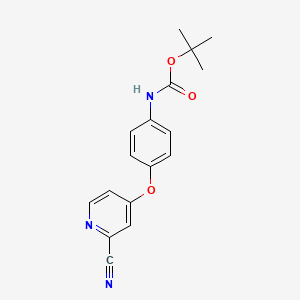![molecular formula C13H19NO3S B13502636 benzyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate](/img/structure/B13502636.png)
benzyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a benzyl group, a hydroxy group, and a methylsulfanyl group attached to a butan-2-yl backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with the corresponding amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions and improved yields. The use of automated systems and reactors ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl N-[(2S)-1-oxo-4-(methylsulfanyl)butan-2-yl]carbamate.
Reduction: Regeneration of the original hydroxy compound.
Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.
科学的研究の応用
Benzyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of benzyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxy and methylsulfanyl groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.
類似化合物との比較
Similar Compounds
Benzyl carbamate: Lacks the hydroxy and methylsulfanyl groups, making it less versatile in chemical reactions.
Benzyl N-[(2S)-4-diazo-3-oxo-1-phenylbutan-2-yl]carbamate: Contains a diazo group, which imparts different reactivity and applications.
Benzyl N-[(1S,2S)-2-hydroxycycloheptyl]carbamate: Features a cycloheptyl ring, leading to different steric and electronic properties.
Uniqueness
Benzyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate is unique due to the presence of both hydroxy and methylsulfanyl groups, which provide a combination of reactivity and biological activity not found in other similar compounds. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C13H19NO3S |
|---|---|
分子量 |
269.36 g/mol |
IUPAC名 |
benzyl N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate |
InChI |
InChI=1S/C13H19NO3S/c1-18-8-7-12(9-15)14-13(16)17-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3,(H,14,16)/t12-/m0/s1 |
InChIキー |
QMBHBNHURNGTAS-LBPRGKRZSA-N |
異性体SMILES |
CSCC[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CSCCC(CO)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


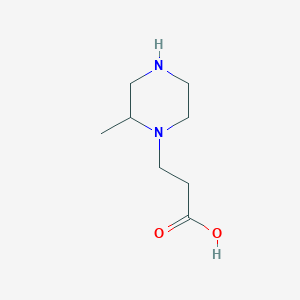

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B13502570.png)
![2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one](/img/structure/B13502577.png)
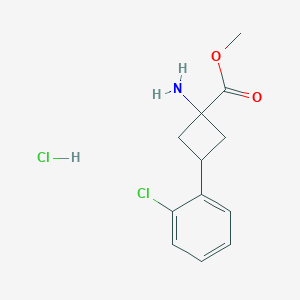

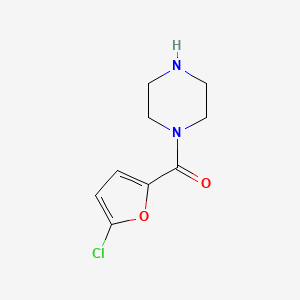
![tert-Butyl 3-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carboxylate](/img/structure/B13502607.png)
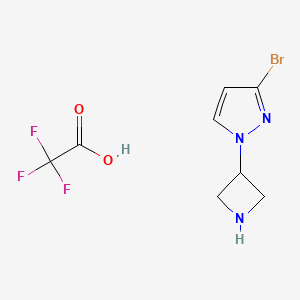
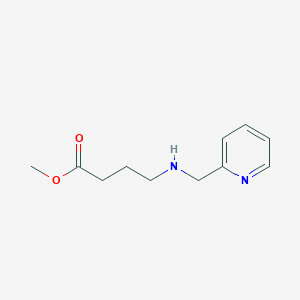
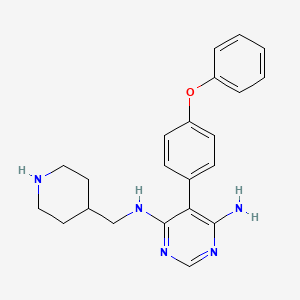
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid](/img/structure/B13502632.png)
